6-Imino-3,4,5,7-tetrahydropurin-2-one
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Overview
Description
6-Imino-3,4,5,7-tetrahydropurin-2-one is a heterocyclic compound that belongs to the purine family It is characterized by the presence of an imino group at the 6th position and a keto group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Imino-3,4,5,7-tetrahydropurin-2-one typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-4,5,6-trihydroxypyrimidine with formamide under reflux conditions can yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions: 6-Imino-3,4,5,7-tetrahydropurin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The imino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amino derivatives.
Scientific Research Applications
6-Imino-3,4,5,7-tetrahydropurin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and viral infections.
Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 6-Imino-3,4,5,7-tetrahydropurin-2-one involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to therapeutic effects. The compound’s ability to inhibit enzyme activity makes it a potential candidate for drug development .
Comparison with Similar Compounds
1,6-Diamino-2-imino-2,3-dihydropyrimidin-4-one: This compound shares structural similarities but differs in its reactivity and biological activity.
2-Amino-1,4,5,6-tetrahydropyrimidine: Another related compound with distinct chemical properties and applications.
Uniqueness: 6-Imino-3,4,5,7-tetrahydropurin-2-one is unique due to its specific imino and keto functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable hydrogen bonds and interact with enzyme active sites sets it apart from other similar compounds.
Properties
Molecular Formula |
C5H7N5O |
---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
6-imino-3,4,5,7-tetrahydropurin-2-one |
InChI |
InChI=1S/C5H7N5O/c6-3-2-4(8-1-7-2)10-5(11)9-3/h1-2,4H,(H,7,8)(H3,6,9,10,11) |
InChI Key |
HLCKSJMKXNAVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2C(N1)C(=N)NC(=O)N2 |
Origin of Product |
United States |
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